molecular formula C26H28F3N9O2 B13098015 3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate

3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate

Cat. No.: B13098015
M. Wt: 555.6 g/mol
InChI Key: RDOJBQDGMBAIGO-UHFFFAOYSA-N
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Description

3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate is a complex organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a combination of piperidine, pyrazole, pyrrolo[2,3-d]pyrimidine, and pyridine rings, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the piperidine and pyrazole rings, followed by their sequential coupling to form the final compound. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug development and other scientific applications .

Properties

Molecular Formula

C26H28F3N9O2

Molecular Weight

555.6 g/mol

IUPAC Name

3-[methyl-[6-[2-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridin-2-yl]amino]propanenitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H27N9.C2HF3O2/c1-31-11-7-18(8-12-31)33-16-17(13-28-33)23-26-15-20-19(14-27-24(20)30-23)21-5-3-6-22(29-21)32(2)10-4-9-25;3-2(4,5)1(6)7/h3,5-6,13-16,18H,4,7-8,10-12H2,1-2H3,(H,26,27,30);(H,6,7)

InChI Key

RDOJBQDGMBAIGO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)C3=NC=C4C(=CNC4=N3)C5=NC(=CC=C5)N(C)CCC#N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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